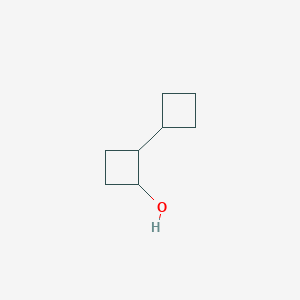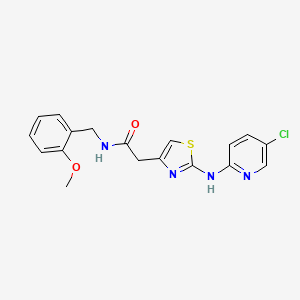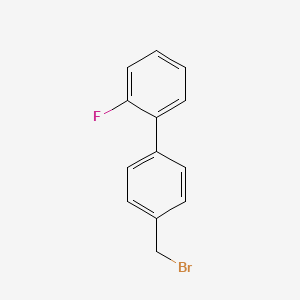
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide, also known as CDMFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and has a molecular weight of 365.82 g/mol.
Applications De Recherche Scientifique
Chloroacetamide Herbicides and Their Mechanism
Chloroacetamide derivatives, such as alachlor and metolachlor, are utilized as selective herbicides to control annual grasses and broad-leaved weeds in various crops. These compounds function by inhibiting fatty acid synthesis in target plants, demonstrating the importance of chloroacetamide derivatives in agricultural research for weed management and crop protection (Weisshaar & Böger, 1989).
Synthesis and Potential of Phenoxyacetamide Derivatives
Research into phenoxyacetamide derivatives has shown their potential as insecticidal agents. A study synthesizing novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives tested these compounds against the cotton leafworm, Spodoptera littoralis, finding some derivatives exhibited excellent insecticidal efficacy (Rashid et al., 2021). This highlights the relevance of such chemical research in developing new pest control strategies.
Anticancer and Anti-inflammatory Applications
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Certain compounds in this series showed promising activities against breast cancer and neuroblastoma cell lines, indicating the significance of acetamide derivatives in medicinal chemistry for the development of new therapeutic agents (Rani et al., 2014).
Environmental and Biological Impact Studies
The environmental impact and biological interactions of chloroacetamide herbicides have been studied, including their metabolism in human and rat liver microsomes. Such research is crucial for understanding the safety, toxicity, and environmental fate of these compounds, informing regulatory decisions and safety guidelines (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-22-15-8-16(23-2)13(7-12(15)18)19-17(21)10-24-14-6-4-3-5-11(14)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKRBWGOLQXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2C=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)


![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)